![molecular formula C18H20O4 B14957387 4-methyl-5,7-bis((2-methylallyl)oxy)-2H-chromen-2-one](/img/structure/B14957387.png)
4-methyl-5,7-bis((2-methylallyl)oxy)-2H-chromen-2-one
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Overview
Description
4-methyl-5,7-bis((2-methylallyl)oxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5,7-bis((2-methylallyl)oxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-chromen-2-one and 2-methylallyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the 2-methylallyl groups are introduced at the 5 and 7 positions of the chromen-2-one ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) may be used for purification.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5,7-bis((2-methylallyl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
4-methyl-5,7-bis((2-methylallyl)oxy)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-5,7-bis((2-methylallyl)oxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2H-chromen-2-one: The parent compound without the 2-methylallyl groups.
5,7-dihydroxy-4-methyl-2H-chromen-2-one: A hydroxylated derivative with different biological activities.
7-ethoxy-4-methyl-2H-chromen-2-one: An ethoxy-substituted analog with unique properties.
Uniqueness
4-methyl-5,7-bis((2-methylallyl)oxy)-2H-chromen-2-one is unique due to the presence of the 2-methylallyl groups at the 5 and 7 positions, which can influence its chemical reactivity and biological activity
Biological Activity
4-methyl-5,7-bis((2-methylallyl)oxy)-2H-chromen-2-one, a coumarin derivative, has garnered attention for its potential biological activities. This compound is part of a larger family of coumarins, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a chromenone core with two 2-methylallyloxy substituents at the 5 and 7 positions, which are believed to enhance its biological activity.
Anticancer Activity
Numerous studies have explored the anticancer potential of coumarin derivatives. For instance, a study conducted by Neelgundmath et al. (2015) screened various compounds against human tumor cell lines, including MCF-7 (breast carcinoma) and HepG-2 (hepatocellular carcinoma). The results indicated that certain coumarin derivatives exhibited significant cytotoxic effects. Although specific data on this compound was not detailed in the study, the general trend suggests that modifications to the coumarin structure can lead to enhanced activity against these cell lines .
Table 1: IC50 Values of Coumarin Derivatives Against MCF-7 and HepG-2 Cell Lines
Compound ID | MCF-7 IC50 (µM) | HepG-2 IC50 (µM) |
---|---|---|
Compound A | 10.5 | 12.3 |
Compound B | 8.9 | 11.0 |
Compound C | 5.0 | 6.1 |
This compound | TBD | TBD |
Antioxidant Activity
Coumarins are also recognized for their antioxidant properties. Research indicates that derivatives with specific substituents can exhibit varying levels of free radical scavenging activity. The presence of the methylallyloxy groups in this compound may enhance its ability to neutralize free radicals, contributing to its potential therapeutic effects in oxidative stress-related diseases.
Anti-inflammatory Activity
The anti-inflammatory effects of coumarins have been documented in several studies. For example, compounds similar to this compound have shown promise in inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This anti-inflammatory action is crucial for developing treatments for chronic inflammatory conditions.
Study on Anticancer Properties
A recent study evaluated various coumarin derivatives for their anticancer properties using in vitro assays. While specific data on this compound was not available, related compounds demonstrated significant inhibition of cancer cell proliferation. The study highlighted the importance of structural modifications in enhancing biological activity .
In Silico Studies
In silico modeling has been employed to predict the binding affinity of coumarin derivatives to target proteins involved in cancer progression. Such studies suggest that the presence of bulky substituents like those in this compound may improve interactions with target sites, potentially leading to higher efficacy in therapeutic applications .
Properties
Molecular Formula |
C18H20O4 |
---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4-methyl-5,7-bis(2-methylprop-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C18H20O4/c1-11(2)9-20-14-7-15(21-10-12(3)4)18-13(5)6-17(19)22-16(18)8-14/h6-8H,1,3,9-10H2,2,4-5H3 |
InChI Key |
MHRHQJSGKMTPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=CC(=C2)OCC(=C)C)OCC(=C)C |
Origin of Product |
United States |
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